molecular formula C10H10BrNO3S2 B2936267 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide CAS No. 1428355-17-2

5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide

Cat. No.: B2936267
CAS No.: 1428355-17-2
M. Wt: 336.22
InChI Key: MFBHPMBNUHAMGH-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core linked to a furan-containing ethylamine substituent. Its synthesis typically involves alkylation or coupling reactions, as seen in related compounds (e.g., alkylation of 5-bromothiophene-2-sulfonamide with furan-3-ethyl bromide) . The bromine atom at the 5-position of the thiophene ring enhances electrophilicity, enabling further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

5-bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBHPMBNUHAMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like NaH in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and furan ring can participate in hydrophobic interactions and π-π stacking . These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide with key analogues:

Compound Name Core Structure Substituent on Sulfonamide Nitrogen Key Synthetic Route Yield (%) Biological Activity Reference
This compound Thiophene-2-sulfonamide 2-(Furan-3-yl)ethyl Alkylation of 5-bromo-thiophene sulfonamide N/A Hypothesized antimicrobial/antitumor
5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (Compound 9) Thiophene-2-sulfonamide 3-Oxocyclohexyl Hypervalent iodine-catalyzed addition 81 Not specified
5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) Thiophene-2-sulfonamide 2-Phenoxyethyl Sonogashira coupling 49 Antitumor activity
5-Bromo-N-(anti-(4-hydroxychroman-3-yl)methyl)thiophene-2-sulfonamide (78a) Thiophene-2-sulfonamide 4-Hydroxychroman-3-yl methyl Sulfonyl chloride coupling 86 Antimalarial (transmission blocking)
5-Bromo-N-propylthiophene-2-sulfonamide Thiophene-2-sulfonamide Propyl Alkylation with propyl bromide 60–80 Urease inhibition, antibacterial
Key Observations:

Substituent Diversity: Alkyl/Aryl Groups: Propyl and phenoxyethyl substituents (e.g., 5a) are associated with antitumor and antimicrobial activities . Heterocyclic Substituents: The furan-3-yl ethyl group in the target compound may enhance binding to biological targets via hydrophobic or aromatic interactions, similar to chroman-methyl derivatives (78a) in antimalarial studies . Electron-Withdrawing Groups: The bromine atom facilitates cross-coupling reactions, enabling diversification of the thiophene core .

Synthetic Efficiency: Yields vary significantly with substituent complexity. Cyclohexyl derivatives (Compound 9) achieve higher yields (81%) compared to ethynyl-phenoxyethyl analogues (5a: 49%) . Alkylation reactions (e.g., propyl derivatives) generally offer moderate-to-high yields (60–80%) .

Physicochemical Properties

  • Solubility : Alkyl chains (e.g., propyl) improve lipid solubility, whereas polar groups (e.g., 3-oxocyclohexyl) may enhance aqueous solubility .
  • Stability : Bromine at the 5-position increases stability against nucleophilic attack, critical for in vivo applications .

Biological Activity

5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12BrNO4S3
  • Molecular Weight : 434.34 g/mol
  • CAS Number : 2034265-03-5

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-bromothiophene with furan derivatives. The process is facilitated by the use of bases such as lithium hydride (LiH) to promote nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cellular pathways involved in cancer progression.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown:

  • Minimum Inhibitory Concentration (MIC) : Values range from 0.22 to 0.25 μg/mL against various pathogens.
  • Minimum Bactericidal Concentration (MBC) : Demonstrated bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.220.25

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiophene and furan moieties can significantly influence cytotoxicity.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various derivatives of thiophene-based compounds, including this compound. The findings revealed:

  • IC50 Values : The compound exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin in certain cell lines.

Table 2: Cytotoxicity Data for Thiophene Derivatives

CompoundIC50 (μg/mL)
This compound<1.61
Doxorubicin>1.98

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